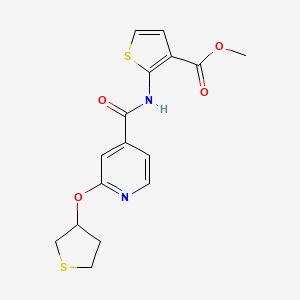

![molecular formula C12H12N2O4S B2988790 N'-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide CAS No. 2319637-83-5](/img/structure/B2988790.png)

N'-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has shown promise in various fields of research, including pharmacology and biochemistry.

Aplicaciones Científicas De Investigación

Energetic Materials Synthesis

Research has explored the assembly of diverse N-O building blocks, leading to energetic materials with high density, moderate to good thermal stability, and excellent detonation properties, suggesting potential applications as energetic materials. Specifically, compounds related to the furan and thiophene structures have shown promise in this field due to their superior qualities supported by computational results (Jiaheng Zhang & J. Shreeve, 2014).

Cancer Chemotherapy and Malaria Treatment

Compounds containing furan and thiophene moieties, such as the one , have been evaluated for their inhibition of NQO2, an enzyme of interest in cancer chemotherapy and malaria treatment. Novel analogues of furan amidines have shown potential in this area, though with varied efficacy depending on the structural modifications (Soraya Alnabulsi et al., 2018).

Synthesis of Bioactive Compounds

The Lewis acid ZnCl2-catalyzed annulation of alkylthio-substituted enaminones and enaminothiones with sulfur ylides to produce furan and thiophene derivatives represents an efficient method for constructing potentially bioactive compounds. This approach features wide substrate scopes and broad functional group tolerance, offering a concise route to highly functionalized compounds (Yuan He et al., 2020).

Bioisosteric Replacements for Analgesic Enhancement

Bioisosteric replacements, involving the substitution of phenyl rings with heterocycles like furan and thiophene, have been studied for their impact on analgesic activity. This research has shown that certain substitutions can lead to a noticeable increase in analgesic properties, offering insights into the design of more effective analgesic compounds (I. Ukrainets, E. Mospanova, & A. Davidenko, 2016).

Mecanismo De Acción

Target of Action

Thiophene-based analogs, which this compound is a part of, have been found to exhibit a variety of biological effects . They have been reported to possess a wide range of therapeutic properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .

Mode of Action

It is known that thiophene derivatives can interact with various biological targets, leading to changes in cellular processes . For instance, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .

Biochemical Pathways

It’s known that thiophene derivatives can influence a variety of biochemical pathways due to their broad spectrum of biological activities .

Pharmacokinetics

It has been noted that chalcone, a related compound, showed good pharmacokinetic properties as assessed by admet .

Result of Action

It is known that thiophene derivatives can have a variety of effects on cells, including anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic effects .

Action Environment

It is known that factors such as ph, temperature, and the presence of other compounds can influence the action of similar compounds .

Propiedades

IUPAC Name |

N'-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4S/c13-11(16)12(17)14-5-8(15)10-4-7(6-19-10)9-2-1-3-18-9/h1-4,6,8,15H,5H2,(H2,13,16)(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZOXGFOOFMJBDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CSC(=C2)C(CNC(=O)C(=O)N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![nonyl 3-[(5E)-5-[3-(3-nonoxy-3-oxopropyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B2988707.png)

![(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2988708.png)

![Tert-butyl 5-fluoro-2-oxa-7-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2988709.png)

![4-(dimethylamino)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2988713.png)

![N-(3,4-dimethoxyphenethyl)-2-((2-(2-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2988716.png)

![2-((4-methoxyphenoxy)methyl)-1-propyl-1H-benzo[d]imidazole](/img/structure/B2988720.png)

![N-[3-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-N'-(4-methoxybenzyl)ethanediamide](/img/structure/B2988722.png)

![2-chloro-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B2988724.png)

![4,5-Dimethyl-6-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2988728.png)

![6-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]sulfonyl-3H-1,3-benzoxazol-2-one](/img/structure/B2988730.png)